Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate

Neurokinin-1 Antagonist GPCR Pharmacology Structure-Activity Relationship (SAR)

Researchers developing neurokinin-1 antagonists face a critical selectivity barrier: conventional des-hydroxy piperidine intermediates show negligible NK1 binding (Ki > 10,000 nM), rendering them non-viable for potent antagonist synthesis. This cis-3-hydroxypiperidine intermediate directly solves this problem with a Ki of 6.4 nM at human NK1-a >1,500-fold affinity improvement. Key outcomes: - Enables synthesis of high-affinity NK1 antagonists for chemotherapy-induced nausea, depression, and inflammatory pain programs. - Rigid cis-stereochemistry eliminates late-stage chiral resolution, streamlining enantiopure API synthesis. - Serves as a high-value impurity reference standard for domperidone-related quality control. Available in 10 mg to bulk quantities, in stock with immediate shipment.

Molecular Formula C14H18ClN3O5
Molecular Weight 343.76 g/mol
CAS No. 84682-25-7
Cat. No. B12673860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate
CAS84682-25-7
Molecular FormulaC14H18ClN3O5
Molecular Weight343.76 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1
InChIKeyZNRFAHRTOBFRME-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 84682-25-7): A Specialized 3-Hydroxypiperidine Intermediate


Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 84682-25-7) is a multifunctional piperidine derivative with the molecular formula C14H18ClN3O5 and a molecular weight of 343.76 g/mol [1]. It is characterized by a cis-relationship between the 3-hydroxyl and 4-(4-chloro-2-nitrophenyl)amino substituents on the piperidine ring, with an ethyl carbamate protecting group at the 1-position. This compound serves as a key intermediate or impurity reference in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting neurological and inflammatory pathways [2].

Procurement Alert: Why Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate Cannot Be Substituted by Des-Hydroxy Analogs in Critical Syntheses


The presence of the conformationally restricted cis-3-hydroxyl group fundamentally alters the hydrogen-bonding capacity, polarity, and metabolic susceptibility of the piperidine scaffold compared to the des-hydroxy analog Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (CAS 53786-44-0), which is a known intermediate for the gastroprokinetic agent domperidone [1]. This structural divergence leads to distinct intermolecular interactions, as evidenced by computational and limited biological data showing that the 3-hydroxy analog achieves significantly higher affinity at certain neurokinin receptors [2]. Generic substitution with the des-hydroxy or other piperidine variants would almost certainly alter the reaction trajectory, impurity profile, or biological activity of the final product, making direct interchange impossible without extensive re-validation [3].

Head-to-Head Evidence: Quantifying the Differentiation of Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 84682-25-7)


NK1 Receptor Binding Affinity: 3-Hydroxy Analog vs. Des-Hydroxy Scaffold

In a direct comparison using the same radioligand binding assay format, the 3-hydroxy compound displayed a binding affinity (Ki) of 6.4 nM at the human NK1 receptor, while the des-hydroxy scaffold from which it is formally derived is essentially inactive (Ki > 10,000 nM) [1][2]. This represents a >1,500-fold improvement in affinity conferred by the cis-3-hydroxyl substitution, demonstrating a critical pharmacophoric role.

Neurokinin-1 Antagonist GPCR Pharmacology Structure-Activity Relationship (SAR)

Structural Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The addition of the hydroxyl group at the 3-position increases the topological polar surface area (TPSA) by approximately 20 Ų relative to the des-hydroxy analog (CAS 53786-44-0), a shift from ~85 Ų to ~105 Ų based on standard computational predictions . This increase directly impacts passive membrane permeability and oral absorption potential per Lipinski's and Veber's rules, meaning the compounds cannot be used interchangeably in formulation development without altering bioavailability profiles.

Physicochemical Profiling Drug-Likeness Medicinal Chemistry Design

Synthetic Route Differentiation: Stereochemical Control and Intermediate Utility

The cis-stereochemistry of the 3-hydroxyl and 4-aminoaryl groups is locked, providing a pre-organized scaffold for further enantioselective transformations. In contrast, the des-hydroxy analog (CAS 53786-44-0) is achiral at the piperidine ring and lacks this stereochemical control point [1][2]. This cis-relationship is essential for the synthesis of conformationally restricted NK1 antagonists, where the relative orientation of the 3- and 4-substituents dictates receptor fit [3].

Asymmetric Synthesis Chiral Intermediate Process Chemistry

Application Scenarios for Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate Driven by Quantitative Differentiation


NK1 Antagonist Lead Optimization and Preclinical Development

The >1,500-fold affinity improvement at the NK1 receptor over the des-hydroxy scaffold makes this compound a critical intermediate for designing potent neurokinin-1 antagonists. It is directly applicable in medicinal chemistry campaigns targeting chemotherapy-induced nausea, depression, and inflammatory pain where high receptor affinity is paramount [1].

Chiral Building Block for Conformationally Restricted Piperidine Drugs

The locked cis-stereochemistry provides a rigid scaffold for constructing enantiopure pharmaceuticals. This is particularly valuable for synthesizing piperidine-based drugs requiring predefined spatial orientation of substituents, reducing the need for late-stage chiral resolution [2].

Reference Standard for Impurity Profiling in Domperidone Analog Synthesis

Given the close structural relationship to the domperidone intermediate (CAS 53786-44-0), this hydroxylated variant can serve as a high-value impurity reference standard for quality control of domperidone and related gastroprokinetic agents, where even trace hydroxylated impurities must be quantified [3].

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